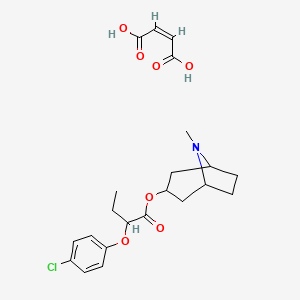

SM-21 maleate

Description

Propriétés

Numéro CAS |

155059-42-0 |

|---|---|

Formule moléculaire |

C22H28ClNO7 |

Poids moléculaire |

453.9 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |

InChI |

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?; |

Clé InChI |

BHXGTFUQDGMXHA-ASIQKIFFSA-N |

SMILES isomérique |

CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Synonymes |

(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of SM-21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a synthetic tropane analogue that has garnered significant interest for its potent and selective antagonist activity at the sigma-2 (σ2) receptor. It also exhibits antagonist effects at the presynaptic muscarinic M2 receptor, leading to an increase in acetylcholine release. This dual mechanism of action underlies its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Primary Pharmacological Target: The Sigma-2 (σ2) Receptor

The principal molecular target of this compound is the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). SM-21 acts as a potent and selective antagonist at this receptor.[1][2]

Binding Affinity and Selectivity

SM-21 demonstrates a high affinity for the σ2 receptor with marked selectivity over the sigma-1 (σ1) receptor and other neurotransmitter receptors.[2][3]

Table 1: Binding Affinity of this compound for Sigma and Muscarinic Receptors

| Receptor Subtype | Ligand | K_i_ (nM) | Species | Tissue/Cell Line | Reference |

| Sigma-2 (σ2) | SM-21 | 67 | Rat | Brain | [2] |

| Muscarinic | SM-21 | 174 | Rat | Brain | [4] |

Radioligand binding studies have shown that SM-21 has a significantly lower affinity (higher than 10⁻⁶ M) for opioid, dopamine, serotonin, and α-adrenergic receptors.[2]

Secondary Pharmacological Target: Presynaptic Muscarinic M2 Receptor

In addition to its primary action at the σ2 receptor, this compound functions as an antagonist at presynaptic muscarinic M2 autoreceptors.[3] This antagonism inhibits the negative feedback loop that normally restricts acetylcholine (ACh) release, resulting in an increased concentration of ACh in the synaptic cleft.[5][6][7]

Downstream Signaling Pathways

The antagonistic action of SM-21 at the σ2 receptor (TMEM97) modulates several downstream signaling pathways. The σ2 receptor is implicated in cholesterol homeostasis and cellular proliferation, often forming complexes with other proteins such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[8][9][10][11] By blocking the function of the σ2 receptor, SM-21 can interfere with these processes.

The increase in acetylcholine release due to M2 receptor antagonism by SM-21 potentiates cholinergic signaling.

Experimental Protocols

Sigma-2 Receptor Functional Antagonist Assay (Cell Viability)

This assay determines the antagonistic properties of SM-21 at the σ2 receptor by assessing its ability to counteract the cytotoxic effects of a known σ2 receptor agonist.[12][13]

Objective: To determine if SM-21 can reverse the reduction in cell viability induced by a σ2 receptor agonist.

Materials:

-

Cancer cell line expressing σ2 receptors (e.g., EMT-6, MDA-MB-435)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

Sigma-2 receptor agonist (e.g., Siramesine)

-

CellTiter 96® AQueous One Solution Reagent (or similar MTS-based assay)

-

Plate reader

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of the σ2 agonist and SM-21 in the cell culture medium.

-

Treatment:

-

Agonist alone: Treat cells with varying concentrations of the σ2 agonist to determine its EC₅₀ for cytotoxicity.

-

Antagonist effect: Pre-incubate cells with varying concentrations of SM-21 for a specified time (e.g., 1 hour) before adding a fixed concentration of the σ2 agonist (typically at its EC₅₀).

-

-

Incubation: Incubate the treated cells for 24 to 48 hours.

-

Cell Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A rightward shift in the agonist's dose-response curve in the presence of SM-21 indicates antagonistic activity.

In Vivo Microdialysis for Acetylcholine Release

This protocol measures the effect of SM-21 on extracellular acetylcholine levels in the brain of a freely moving animal, providing evidence for its in vivo M2 receptor antagonist activity.[5][6]

Objective: To quantify changes in extracellular acetylcholine concentrations in a specific brain region following administration of SM-21.

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Acetylcholinesterase inhibitor (e.g., physostigmine)

-

HPLC system with electrochemical detection (or LC-MS/MS)

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus). Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer SM-21 either systemically (e.g., intraperitoneally) or locally through the microdialysis probe by including it in the aCSF.

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

ACh Quantification: Analyze the acetylcholine content in the dialysate samples using HPLC-EC or LC-MS/MS.

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and compare the pre- and post-drug administration values.

Conclusion

This compound exhibits a dual mechanism of action centered on the potent and selective antagonism of the sigma-2 receptor (TMEM97) and the antagonism of presynaptic muscarinic M2 receptors. This pharmacological profile leads to the modulation of key cellular processes, including cholesterol homeostasis and cell proliferation, as well as an enhancement of cholinergic neurotransmission. The experimental methodologies outlined in this guide provide a framework for the continued investigation of SM-21 and other compounds with similar mechanisms, furthering our understanding of their therapeutic potential.

References

- 1. Pharmacological identification of SM-21, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitation of acetylcholine release and improvement in cognition by a selective M2 muscarinic antagonist, SCH 72788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of M2 and M4 muscarinic receptors in regulating acetylcholine release from myenteric neurons of mouse ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Function of SM-21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a potent and selective small molecule that has garnered significant interest in the scientific community for its dual pharmacological functions. Primarily characterized as a selective sigma-2 (σ₂) receptor antagonist, it also exhibits properties of a presynaptic cholinergic modulator, leading to an increase in acetylcholine release at central muscarinic synapses. This unique mechanism of action underpins its demonstrated analgesic and nootropic effects in preclinical studies. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Function and Mechanism of Action

This compound's primary function is the selective antagonism of the sigma-2 (σ₂) receptor. While the complete signaling cascade of the σ₂ receptor is still under investigation, it is known to be involved in various cellular processes, including cell proliferation, apoptosis, and neuronal signaling. By acting as an antagonist, this compound is proposed to modulate these pathways.

Concurrently, this compound acts as a presynaptic cholinergic modulator. It is suggested to increase the release of acetylcholine (ACh) from presynaptic terminals in the central nervous system. This enhanced cholinergic transmission is believed to be a key contributor to its observed analgesic and cognitive-enhancing effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue | Reference |

| Sigma-2 (σ₂) | [³H]DTG | 67.5 | Rat | Liver | [1] |

| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | >945 (>14-fold selectivity for σ₂) | Rat | Liver | [1] |

| Muscarinic (central) | Not Specified | 174 | Not Specified | Not Specified | [2] |

Note: Data is limited and derived from various sources. Further validation is recommended.

Table 2: Analgesic Efficacy (Hot Plate Test)

| Animal Model | Dose (mg/kg) | Route of Administration | Peak Effect (Time) | % Increase in Latency | Reference |

| Mouse | 10-40 | s.c. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |

| Mouse | 10-30 | i.p. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |

| Mouse | 20-60 | p.o. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |

| Mouse | 3-20 | i.v. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |

| Mouse | 5-20 µ g/mouse | i.c.v. | Not Specified | Data not available in abstract | [Ghelardini et al., 1997] |

Note: Specific quantitative data on the percentage increase in latency were not available in the reviewed abstracts. Access to the full publication is required for detailed dose-response curves.

Table 3: Nootropic Efficacy (Passive Avoidance Test)

| Animal Model | Treatment | Dose (mg/kg) | Effect on Scopolamine-Induced Amnesia | Reference |

| Mouse | This compound | Not Specified | Amelioration | [2] |

Note: Specific quantitative data on the degree of memory improvement were not available in the reviewed abstracts.

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor.

Methodology:

-

Tissue Preparation: Homogenize rat liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: Incubate the prepared membranes with a constant concentration of the radioligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) and varying concentrations of this compound. To mask sigma-1 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the incubation mixture.

-

Incubation and Filtration: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Hot Plate Test for Analgesic Activity

Objective: To assess the analgesic effect of this compound in a thermal pain model.

Methodology:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animals: Male Swiss albino mice are typically used.

-

Procedure: a. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). b. At predetermined time points after administration, place each mouse on the hot plate. c. Record the latency time for the mouse to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

Data Analysis: The percentage increase in latency is calculated for each treated group compared to the vehicle control group. Dose-response curves can be generated to determine the ED₅₀ value.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex).

Methodology:

-

Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region of an anesthetized rat or mouse.

-

Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the systemic administration of this compound.

-

Acetylcholine Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels (pre-drug administration).

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the hot plate test.

Conclusion

This compound is a promising pharmacological tool with a unique dual mechanism of action, targeting both the sigma-2 receptor and the presynaptic cholinergic system. Its demonstrated analgesic and nootropic properties in preclinical models warrant further investigation. This technical guide provides a foundational understanding of this compound's function, supported by available quantitative data and detailed experimental protocols. Further research, particularly the full elucidation of the sigma-2 receptor signaling pathway and more extensive in vivo efficacy studies, will be crucial in determining the full therapeutic potential of this compound.

References

A Technical Guide to the Sigma-2 Receptor Binding Affinity of SM-21 Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of SM-21 maleate for the sigma-2 (σ2) receptor. The document details the quantitative binding data, experimental protocols for affinity determination, and explores the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the sigma-2 receptor.

Quantitative Binding Affinity of this compound

This compound has been identified as a potent and selective antagonist for the sigma-2 receptor. Radioligand binding studies have demonstrated its high affinity for this receptor subtype. The inhibitory constant (Ki) of SM-21 for the sigma-2 receptor has been reported to be 67 nM.[1] This value indicates a strong binding interaction between SM-21 and the sigma-2 receptor.

For comparative purposes, the binding affinities of other relevant sigma receptor ligands are presented in the table below.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Compound Type |

| This compound | Sigma-2 | 67 | Antagonist |

| 1,3-di(2-tolyl)guanidine (DTG) | Sigma-1 | 69 | Agonist |

| Sigma-2 | 21 | Agonist | |

| (+)-Pentazocine | Sigma-1 | ~3 | Agonist |

| Sigma-2 | >1,000 | Agonist | |

| Haloperidol | Sigma-1 & Sigma-2 | Moderate Affinity | Antagonist |

Experimental Protocol: Determination of Sigma-2 Receptor Binding Affinity

The binding affinity of this compound for the sigma-2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (SM-21) to displace a radiolabeled ligand that is known to bind to the receptor.

Materials and Reagents

-

Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)

-

Sigma-1 Receptor Masking Agent: (+)-Pentazocine

-

Test Compound: this compound

-

Receptor Source: Rat liver membrane homogenates

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., Whatman GF/B)

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the sigma-2 receptor affinity of a test compound.

Detailed Procedure

-

Membrane Preparation: Homogenize fresh or frozen rat livers in ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is performed in a total volume of 200 µL. To each tube or well, add:

-

100 µL of rat liver membrane homogenate (containing a specific amount of protein, e.g., 150 µg).

-

50 µL of (+)-pentazocine to a final concentration of 100 nM to mask the sigma-1 receptors.

-

25 µL of various concentrations of this compound.

-

25 µL of [3H]DTG to a final concentration near its Kd for the sigma-2 receptor (e.g., 5-10 nM).

-

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specified time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma ligand (e.g., 10 µM haloperidol).

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

-

The IC50 value (the concentration of SM-21 that inhibits 50% of the specific binding of [3H]DTG) is determined from the competition curve using non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the sigma-2 receptor.

-

-

Sigma-2 Receptor Signaling Pathways

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in several cellular processes. As an antagonist, SM-21 is expected to inhibit the downstream signaling pathways activated by the sigma-2 receptor. While the precise signaling cascade initiated by sigma-2 receptor antagonists is still under investigation, key areas of its involvement have been identified.

Conceptual Signaling Pathway for Sigma-2 Receptor Antagonism

The following diagram illustrates a conceptual model of the signaling pathways potentially modulated by a sigma-2 receptor antagonist like SM-21.

Key aspects of the sigma-2 receptor signaling pathway include:

-

Calcium Signaling: The sigma-2 receptor is known to modulate intracellular calcium levels.[2] Agonists can induce a rise in intracellular calcium, and antagonists like SM-21 would be expected to block this effect. This modulation of calcium homeostasis can, in turn, affect a multitude of downstream cellular processes, including cell proliferation and apoptosis.

-

Cholesterol Homeostasis: The sigma-2 receptor (TMEM97) plays a role in the regulation of cholesterol trafficking within the cell.[3] It interacts with proteins like NPC1, which is crucial for the transport of cholesterol out of lysosomes. By antagonizing the sigma-2 receptor, SM-21 may alter cholesterol homeostasis, which could have significant implications for cellular function, particularly in diseases with dysregulated lipid metabolism.

-

Cell Proliferation and Apoptosis: Sigma-2 receptors are often overexpressed in proliferating tumor cells. While sigma-2 receptor agonists have been shown to induce apoptosis, the role of antagonists is less clear, with some reports suggesting they may promote tumor cell proliferation. The precise mechanisms by which antagonists like SM-21 influence these processes are an active area of research. It is hypothesized that these effects are linked to the modulation of calcium signaling and cholesterol homeostasis.

This technical guide provides a foundational understanding of the sigma-2 receptor binding affinity of this compound and the experimental approaches to its determination. Further research is needed to fully elucidate the intricate signaling pathways modulated by sigma-2 receptor antagonists and their therapeutic potential.

References

The Pharmacological Profile of SM-21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a potent and selective pharmacological agent with a dual mechanism of action. It primarily functions as a high-affinity antagonist for the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). Concurrently, it modulates the central cholinergic system, purportedly through the antagonism of presynaptic M2 muscarinic autoreceptors, leading to an enhanced release of acetylcholine. This unique pharmacological profile underpins its demonstrated analgesic and nootropic activities in preclinical models, as well as its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, mechanistic pathways, and key experimental findings.

Physicochemical Properties

| Property | Value |

| Chemical Name | (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate[1] |

| Molecular Formula | C18H24ClNO3.C4H4O4 |

| Molecular Weight | 453.92 g/mol [1] |

| CAS Number | 155059-42-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity | ≥98% (HPLC)[1] |

Receptor Binding Affinity

| Receptor | Affinity (Ki/IC50) | Species/Tissue | Reference |

| Sigma-2 (σ2) | High Affinity (nanomolar range) | N/A | [2] |

| Central Muscarinic Receptors | 0.174 µM | N/A | [3] |

Note: The term "high affinity" for the σ2 receptor is consistently reported, though specific Ki values from primary literature are not uniformly available in the searched documents. The affinity for muscarinic receptors suggests a secondary mechanism of action.

Mechanism of Action

The pharmacological effects of this compound are attributed to two primary mechanisms:

Sigma-2 (σ2) Receptor Antagonism

This compound is a potent and selective antagonist of the σ2 receptor, now identified as TMEM97.[4] The σ2 receptor is a transmembrane protein implicated in various cellular processes. Antagonism of this receptor by SM-21 is thought to modulate downstream signaling cascades involved in cell survival, proliferation, and calcium homeostasis.

The σ2 receptor/TMEM97 is known to be involved in the regulation of cholesterol homeostasis, the integrated stress response, and calcium signaling.[5] By antagonizing this receptor, this compound may influence these fundamental cellular processes, contributing to its observed pharmacological effects.

Cholinergic System Modulation

This compound enhances central cholinergic neurotransmission by increasing the release of acetylcholine (ACh).[1] This effect is believed to be mediated by the antagonism of presynaptic M2 muscarinic autoreceptors. These autoreceptors typically function as a negative feedback mechanism, inhibiting further ACh release when activated by ACh in the synaptic cleft. By blocking these receptors, this compound disinhibits the cholinergic neuron, leading to a sustained release of acetylcholine.

Pharmacodynamics

The dual mechanism of action of this compound translates into several notable pharmacodynamic effects observed in preclinical studies.

Analgesic Effects

This compound has demonstrated potent antinociceptive (analgesic) activity in various rodent models of pain. This effect is believed to be primarily mediated by the enhancement of central cholinergic neurotransmission.

Nootropic Effects

The compound has also been reported to possess nootropic (cognition-enhancing) properties, which is consistent with its ability to increase acetylcholine levels in the brain.

Attenuation of Cocaine-Induced Behaviors

Studies have shown that this compound can attenuate the convulsive and locomotor-stimulatory effects of cocaine in mice. This effect is likely mediated by its antagonism of σ2 receptors, as these receptors have been implicated in the behavioral actions of cocaine.

Pharmacokinetics

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively available in the public domain. Further studies are required to fully characterize its pharmacokinetic profile.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key in vitro and in vivo assays used to characterize this compound are not available in the abstracts of the primary literature. However, the methodologies employed are outlined below.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various receptors.

-

General Methodology: Radioligand binding assays are typically used. This involves incubating a radiolabeled ligand with known affinity for the target receptor with cell membranes or tissue homogenates expressing the receptor, in the presence of varying concentrations of the test compound (this compound). The displacement of the radioligand by the test compound is measured to determine its inhibitory constant (Ki) or IC50 value.

In Vivo Models of Nociception

-

Objective: To assess the analgesic properties of this compound.

-

Models Used:

-

Hot-plate test: Measures the latency of a mouse or rat to react to a heated surface.

-

Tail-flick test: Measures the latency to flick the tail away from a radiant heat source.

-

Acetic acid-induced writhing test: Counts the number of abdominal constrictions in a mouse after intraperitoneal injection of acetic acid.

-

-

General Procedure: Animals are administered this compound or a vehicle control at various doses. After a predetermined time, they are subjected to one of the nociceptive tests, and the analgesic effect is quantified.

In Vivo Models of Cocaine-Induced Behaviors

-

Objective: To evaluate the effect of this compound on the behavioral effects of cocaine.

-

Models Used:

-

Locomotor activity test: Measures the exploratory and general movement of mice in an open field.

-

Convulsion monitoring: Observation and scoring of convulsive behaviors.

-

-

General Procedure: Mice are pre-treated with this compound or vehicle, followed by the administration of cocaine. Locomotor activity is then recorded using automated activity monitors, and the incidence and severity of convulsions are observed and scored.

Summary and Future Directions

This compound is a valuable pharmacological tool with a compelling dual mechanism of action targeting both the sigma-2 receptor and the cholinergic system. Its potent analgesic and nootropic effects, coupled with its ability to modulate the behavioral effects of cocaine in preclinical models, highlight its therapeutic potential. However, a more comprehensive understanding of its receptor binding profile across a wider range of targets, detailed pharmacokinetic studies, and elucidation of the precise downstream signaling events following σ2 receptor antagonism are necessary to fully realize its clinical applicability. Future research should focus on obtaining these critical data to facilitate the translation of this promising compound from the laboratory to clinical settings.

References

- 1. This compound | Other Acetylcholine | Tocris Bioscience [tocris.com]

- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 5. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

Nootropic Effects of SM-21 Maleate In Vivo: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-21 maleate, a tropane analogue, has emerged as a promising nootropic agent with potential applications in cognitive enhancement. Preclinical in vivo studies suggest that its mechanism of action is primarily centered around the modulation of central cholinergic and sigma-2 (σ2) receptor systems, leading to an increase in acetylcholine (ACh) release. This document provides a comprehensive overview of the available scientific literature on the nootropic effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While publicly available information provides a strong indication of this compound's cognitive-enhancing properties, access to the full text of key research publications is necessary for a complete quantitative analysis and detailed protocol replication.

Core Mechanism of Action

This compound is characterized as a potent and selective σ2 receptor antagonist.[1][2][3] Its nootropic effects are believed to stem from its ability to increase the release of acetylcholine at central muscarinic synapses.[1][3] The analgesic properties of SM-21 have also been attributed to the antagonism of presynaptic muscarinic M2 receptors, which results in a potentiation of acetylcholine release.[4] Furthermore, studies indicate that SM-21 has a high affinity for σ2 receptors relative to its affinity for muscarinic receptors, suggesting that the σ2 receptor pathway is a key mediator of its effects.[4]

Proposed Signaling Pathways

The nootropic action of this compound is hypothesized to be mediated through two primary signaling pathways: the cholinergic system and the sigma-2 receptor system.

Cholinergic Pathway Modulation

This compound is proposed to act as a presynaptic cholinergic modulator, increasing the availability of acetylcholine in the synaptic cleft. This is significant as the cholinergic system plays a crucial role in learning and memory processes.

Caption: Proposed Cholinergic Modulation by this compound.

Sigma-2 Receptor Pathway Modulation

As a selective σ2 receptor antagonist, this compound's interaction with this receptor is a critical aspect of its mechanism. The downstream signaling cascade following σ2 receptor antagonism is an active area of research, with potential links to cellular stress responses and neuronal survival.

Caption: Proposed Sigma-2 Receptor Antagonism Pathway of this compound.

In Vivo Nootropic Effects: Quantitative Data Summary

Detailed quantitative data from in vivo studies on the nootropic effects of this compound are primarily found within the full text of specialized research articles. The following tables are structured to present such data once it becomes accessible. The key publication for this data is "Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs" published in Chirality in 1996.

Table 1: Effect of this compound on Acetylcholine Release in Rat Parietal Cortex (Microdialysis)

| Treatment Group | Dose | Route of Administration | Mean ACh Release (% of Baseline) | Standard Error of the Mean (SEM) | p-value vs. Vehicle |

| Vehicle | - | - | Data not available | Data not available | - |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| (+)-R-SM21 | Data not available | Data not available | Data not available | Data not available | Data not available |

| (-)-S-SM21 | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Cognitive-Enhancing Effects of this compound in Mice (Behavioral Tests)

| Behavioral Test | Treatment Group | Dose | Route of Administration | Performance Metric | Result | p-value vs. Scopolamine |

| Passive Avoidance | Vehicle + Saline | - | - | Step-through Latency (s) | Data not available | - |

| Scopolamine + Vehicle | Data not available | Data not available | Step-through Latency (s) | Data not available | - | |

| Scopolamine + SM-21 | Data not available | Data not available | Step-through Latency (s) | Data not available | Data not available | |

| Morris Water Maze | Vehicle + Saline | - | - | Escape Latency (s) | Data not available | - |

| Scopolamine + Vehicle | Data not available | Data not available | Escape Latency (s) | Data not available | - | |

| Scopolamine + SM-21 | Data not available | Data not available | Escape Latency (s) | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the likely methodologies used in the in vivo assessment of this compound's nootropic effects, based on standard practices in the field.

Animal Models

-

Species: Male Swiss albino mice and male Wistar rats are commonly used for behavioral and neurochemical studies, respectively.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

In Vivo Microdialysis for Acetylcholine Release

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

Caption: Experimental Workflow for In Vivo Microdialysis.

Behavioral Assays for Nootropic Effects

Cognitive-enhancing properties are typically assessed using a battery of behavioral tests that evaluate learning and memory.

This test assesses learning and memory based on the animal's ability to avoid an aversive stimulus.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Training (Acquisition Trial): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Testing (Retention Trial): 24 hours after the training, the animal is returned to the light compartment, and the latency to enter the dark compartment is recorded (step-through latency). A longer latency indicates better memory of the aversive experience.

-

Drug Administration: this compound or a vehicle is typically administered before the acquisition trial. To induce amnesia, a cholinergic antagonist like scopolamine is often used.

This test evaluates spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.

-

Acquisition Phase: The animal is placed in the pool from different starting positions and must learn to find the hidden platform using the distal cues. The time to find the platform (escape latency) is recorded over several days of training.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Drug Administration: Similar to the passive avoidance test, drugs are administered before the training sessions.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses nootropic properties mediated through the enhancement of central cholinergic function, likely via antagonism of σ2 and presynaptic M2 muscarinic receptors. To fully elucidate its potential as a cognitive enhancer, further research is warranted. Specifically, the acquisition of full-text research articles is critical to access the detailed quantitative data and experimental protocols necessary for a comprehensive understanding and replication of these findings. Future studies should also aim to further delineate the downstream signaling pathways of the σ2 receptor in the context of cognitive function and explore the therapeutic potential of this compound in animal models of cognitive decline.

References

- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Analgesic Properties of SM-21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate, a tropane analogue, has demonstrated significant analgesic properties in preclinical studies, with an efficacy comparable to morphine.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's analgesic effects, its proposed mechanisms of action, and the experimental methodologies used to characterize its activity. The information is intended for researchers, scientists, and professionals involved in drug development and pain research.

Introduction

This compound, chemically known as (±)-3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate, is a novel compound with potent antinociceptive effects observed in various rodent and guinea pig models. It is a centrally acting analgesic that has shown efficacy across multiple administration routes, including subcutaneous, intraperitoneal, oral, intravenous, and intracerebroventricular. A key characteristic of this compound is its dual mechanism of action, which distinguishes it from traditional opioid analgesics.

Core Mechanisms of Action

The analgesic effects of this compound are primarily attributed to two distinct pharmacological actions: antagonism of the sigma-2 (σ2) receptor and potentiation of central cholinergic transmission through the antagonism of presynaptic muscarinic M2 receptors.

Sigma-2 (σ2) Receptor Antagonism

This compound is a potent and selective σ2 receptor antagonist.[1][2][3] While the precise downstream signaling cascade of the σ2 receptor in pain modulation is still under investigation, it is known that σ2 receptors are highly expressed in the central nervous system and are implicated in various neurological functions.[4] Antagonism of these receptors by this compound is believed to contribute significantly to its analgesic profile.

Presynaptic Cholinergic Modulation

This compound acts as an antagonist at presynaptic muscarinic M2 autoreceptors.[5] These receptors normally provide negative feedback on acetylcholine (ACh) release. By blocking these receptors, this compound increases the release of acetylcholine at central muscarinic synapses.[2] This enhanced cholinergic transmission is a key component of its antinociceptive effect. The analgesic action mediated by this cholinergic potentiation is supported by the fact that it can be prevented by the administration of muscarinic antagonists like atropine and pirenzepine, as well as the acetylcholine synthesis inhibitor hemicholinium-3.[6]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the analgesic action of this compound.

Preclinical Analgesic Efficacy

The antinociceptive effects of this compound have been evaluated in a variety of preclinical pain models. A summary of the effective dose ranges is presented in Table 1.

Table 1: Effective Dose Ranges of this compound in Preclinical Pain Models

| Administration Route | Effective Dose Range (mg/kg, unless otherwise specified) | Reference |

| Subcutaneous (s.c.) | 10 - 40 | |

| Intraperitoneal (i.p.) | 10 - 30 | |

| Oral (p.o.) | 20 - 60 | |

| Intravenous (i.v.) | 3 - 20 | |

| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the preclinical evaluation of this compound's analgesic properties.

Hot-Plate Test

This test assesses the response to a thermal pain stimulus.

-

Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the heated surface by a bottomless, clear cylindrical restrainer.

-

Procedure:

-

A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

-

Animals are administered this compound or a vehicle control.

-

At predetermined time points post-administration, the animals are again placed on the hot plate, and the response latency is measured.

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.

Abdominal Constriction (Writhing) Test

This test evaluates visceral pain by inducing a characteristic stretching behavior.

-

Inducing Agent: Intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6% v/v) or another chemical irritant.

-

Procedure:

-

Animals are pre-treated with this compound or a vehicle control.

-

After a specified absorption period, the irritant solution is injected intraperitoneally.

-

Immediately following the injection, each animal is placed in an individual observation chamber.

-

The number of "writhes" (a specific stretching posture characterized by constriction of the abdomen, arching of the back, and extension of the hind limbs) is counted over a set period (e.g., 20-30 minutes).

-

-

Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Tail-Flick Test

This test measures the spinal reflex response to a thermal stimulus.

-

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the apparatus.

-

A baseline reaction time is determined by activating the light source and measuring the time it takes for the animal to flick its tail out of the beam. A cut-off time is employed to prevent tissue damage.

-

Animals are treated with this compound or a vehicle control.

-

At various time points after treatment, the tail-flick latency is re-measured.

-

-

Endpoint: An increase in the time taken to flick the tail is indicative of analgesia.

Paw-Pressure (Randall-Selitto) Test

This test assesses the response threshold to a mechanical stimulus.

-

Apparatus: A paw-pressure analgesia meter that applies a linearly increasing mechanical force to the animal's paw.

-

Procedure:

-

The animal is placed in a way that its hind paw rests on a small plinth.

-

A baseline paw withdrawal threshold is determined by applying a gradually increasing pressure to the dorsal surface of the paw until the animal vocalizes or withdraws its paw.

-

Animals are administered this compound or a vehicle control.

-

The paw withdrawal threshold is re-assessed at specified intervals post-administration.

-

-

Endpoint: An elevation in the pressure threshold required to elicit a withdrawal response signifies an analgesic effect.

Summary of Antagonistic and Receptor Affinity Studies

The analgesic action of this compound is further elucidated by its interactions with various neurotransmitter systems. Table 2 summarizes the findings from antagonist interaction and receptor affinity studies.

Table 2: Summary of Pharmacological Interactions of this compound

| Antagonist/Receptor System | Effect on SM-21 Analgesia | Implication | Reference |

| Atropine (Muscarinic Antagonist) | Prevented | Involvement of muscarinic cholinergic pathways | |

| Pirenzepine (M1 Antagonist) | Prevented | Involvement of M1 muscarinic receptors | |

| Hemicholinium-3 (ACh Synthesis Inhibitor) | Prevented | Dependence on acetylcholine synthesis and release | |

| Naloxone (Opioid Antagonist) | No effect | Mechanism is independent of the opioid system | |

| Muscarinic Receptor Subtypes | M2/M1 selectivity ratio of 4.6 | Low selectivity, but may contribute to increased ACh levels | |

| Sigma Receptors | High affinity for σ2 receptors | Direct involvement of σ2 receptors in the analgesic effect | [5][7] |

Conclusion

This compound presents a promising profile as a novel analgesic agent with a dual mechanism of action that is distinct from opioids. Its ability to modulate both the cholinergic system and sigma-2 receptors offers a unique therapeutic approach to pain management. The preclinical data gathered from various animal models robustly support its potent antinociceptive effects. Further research into the detailed downstream signaling pathways of the σ2 receptor and clinical evaluation of this compound are warranted to fully understand its therapeutic potential in human pain conditions. This technical guide provides a foundational understanding of the analgesic properties of this compound for the scientific and drug development community.

References

- 1. Presynaptic M2 muscarinic receptors are involved in controlling the kinetics of ACh release at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Presynaptic muscarinic receptors modulate acetylcholine release from rat antral mucosal/submucosal nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of SM-21 Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-21 maleate, a potent and selective sigma-2 (σ2) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Discovery and Initial Characterization

SM-21, a tropane analogue, was initially investigated for its analgesic and nootropic properties. Early research suggested that its mechanism of action involved the antagonism of presynaptic M2 muscarinic receptors, leading to an enhanced release of acetylcholine. However, further studies revealed a high affinity of SM-21 for sigma receptors, particularly the σ2 subtype, paving the way for its characterization as a selective σ2 antagonist.

A pivotal study demonstrated that SM-21 could effectively prevent neck dystonia in rats induced by the σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG). This finding was crucial in establishing SM-21 as a potent and selective antagonist of the σ2 receptor.

Chemical Synthesis

The synthesis of SM-21, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, involves the esterification of a tropane alkaloid with 2-(4-chlorophenoxy)butanoic acid. The enantiomers of SM-21 have been synthesized either through the resolution of the racemic acid followed by esterification or via stereospecific synthesis.

General Synthetic Scheme:

While a detailed, step-by-step proprietary protocol for the synthesis of this compound is not publicly available, a general and chemically plausible synthetic approach can be outlined as follows:

-

Preparation of 2-(4-chlorophenoxy)butanoic acid: This can be achieved by the reaction of 4-chlorophenol with an appropriate α-halobutyrate ester, such as ethyl 2-bromobutyrate, under basic conditions, followed by hydrolysis of the resulting ester.

-

Esterification: The prepared 2-(4-chlorophenoxy)butanoic acid is then coupled with tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol). This esterification can be carried out using standard coupling agents, such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to its more reactive acid chloride derivative before reacting it with tropine.

-

Salt Formation: The resulting free base of SM-21 is then reacted with maleic acid in an appropriate solvent to form the more stable and water-soluble maleate salt.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity and potency.

| Receptor Type | Ligand | Species | Tissue | Assay Type | Ki (nM) | Reference |

| Sigma-2 (σ2) | [3H]-DTG | Rat | Brain | Radioligand Binding | 67 | [1] |

| Muscarinic (central) | Not Specified | Not Specified | Not Specified | Not Specified | 174 | [2] |

| Sigma-1 (σ1) | Not Specified | Rat | Brain | Radioligand Binding | >10,000 | [1] |

Table 1: Receptor Binding Affinities of SM-21. This table presents the equilibrium dissociation constants (Ki) of SM-21 for various receptors. A lower Ki value indicates a higher binding affinity.

| Experimental Model | Agonist | Dose of Agonist | Test Compound | Dose of Test Compound | Effect | Species | Reference |

| DTG-induced Neck Dystonia | 1,3-di-(2-tolyl)guanidine (DTG) | 5 nmol/0.5 µl | SM-21 | 10 nmol/0.5 µl | Prevention of neck torsion | Rat | [3] |

Table 2: In Vivo Antagonistic Activity of SM-21. This table summarizes the effective dose of SM-21 in a key in vivo model demonstrating its σ2 antagonistic properties.

Experimental Protocols

The characterization of SM-21 as a σ2 antagonist heavily relied on the DTG-induced neck dystonia model in rats. Below is a detailed methodology for this key experiment.

DTG-Induced Neck Dystonia in Rats

This in vivo assay is a well-established model to evaluate the functional activity of σ2 receptor ligands.

Objective: To assess the ability of SM-21 to antagonize the dystonic effects (neck torsion) induced by the σ2 receptor agonist, DTG.

Materials:

-

Male Wistar rats (200-250 g)

-

1,3-di-(2-tolyl)guanidine (DTG)

-

This compound

-

Stereotaxic apparatus for rats

-

Hamilton microsyringe (1 µl)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical instruments for stereotaxic surgery

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave and clean the scalp.

-

Stereotaxic Surgery: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Based on a rat brain atlas, determine the coordinates for the red nucleus.

-

Microinjection: Drill a small burr hole in the skull over the target area. Lower a microsyringe needle to the predetermined coordinates of the red nucleus.

-

Drug Administration:

-

For the antagonist treatment group, infuse SM-21 (10 nmol in 0.5 µl of saline) into the red nucleus over a period of 2 minutes.

-

Five minutes after the antagonist administration, infuse DTG (5 nmol in 0.5 µl of saline) at the same site.

-

For the control group, infuse saline followed by DTG.

-

-

Behavioral Observation: After the injections, allow the rat to recover from anesthesia in a clean cage. Observe and score the degree of neck torsion at regular intervals (e.g., 15, 30, 45, and 60 minutes) post-injection. The torsion is typically quantified by measuring the angle of head deviation from the body's longitudinal axis.

-

Data Analysis: Compare the scores of neck torsion between the SM-21 treated group and the control group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of the σ2 receptor and the experimental workflow for the DTG-induced neck dystonia model.

References

In Vitro Characterization of SM-21 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate, a tropane analogue, has emerged as a significant pharmacological tool due to its potent and selective antagonist activity at the sigma-2 (σ2) receptor. Initially investigated for its presynaptic cholinergic modulating effects and potential as a cognition enhancer and analgesic, subsequent research has revealed a higher affinity for the σ2 receptor compared to muscarinic receptors. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinities and providing representative experimental protocols for key assays used in its evaluation.

Core Pharmacological Properties

This compound is recognized for its dual action, exhibiting affinity for both σ2 and muscarinic receptors. However, its selectivity for the σ2 receptor is a key characteristic. The compound's analgesic and antiamnesic properties are attributed to its ability to increase the release of acetylcholine (ACh) in the central nervous system. While initially thought to be mediated by presynaptic M2 muscarinic receptor antagonism, the higher affinity for σ2 receptors suggests a more complex mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro binding affinities of this compound for its primary targets.

| Target Receptor | Ligand | Parameter | Value | Reference |

| Sigma-2 (σ2) | SM-21 | K_i | 67 nM | [1][2] |

| Muscarinic (central) | This compound | Affinity | 0.174 µM (174 nM) | [1][2] |

Key In Vitro Experimental Methodologies

This section details representative protocols for the essential in vitro assays used to characterize this compound.

Receptor Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors.

This assay measures the ability of this compound to displace a radiolabeled ligand from the σ2 receptor.

Experimental Protocol:

-

Tissue Preparation: Rat liver membranes are commonly used as a source of σ2 receptors. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) is a non-selective sigma receptor ligand often used. To ensure specific binding to the σ2 receptor, a masking agent for the σ1 receptor, such as (+)-pentazocine, is included in the assay.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DTG, the σ1 masking agent, and varying concentrations of this compound.

-

Add the prepared rat liver membrane homogenate to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for Sigma-2 Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This assay quantifies the affinity of this compound for muscarinic receptors.

Experimental Protocol:

-

Tissue/Cell Preparation: Brain tissue (e.g., rat cortex) or cells expressing specific muscarinic receptor subtypes are homogenized, and the membrane fraction is isolated as described above.

-

Radioligand: A non-selective muscarinic antagonist such as [³H]-Quinuclidinyl benzilate ([³H]-QNB) is commonly used.

-

Assay Procedure:

-

The assay is set up similarly to the σ2 binding assay, with the membrane preparation, [³H]-QNB, and a range of this compound concentrations.

-

Incubation is typically performed at 37°C.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).

-

Filtration and scintillation counting are performed as described previously.

-

-

Data Analysis: The IC50 and Ki values for this compound at the muscarinic receptors are calculated from the competition curve.

Signaling Pathway for Muscarinic M1/M3 Receptor Activation

Caption: Gq-coupled muscarinic receptor signaling cascade.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at its target receptor.

This assay is used to assess the functional activity of this compound at Gq-coupled receptors, such as M1 and M3 muscarinic receptors. As an antagonist, SM-21 would be expected to block the increase in intracellular calcium induced by a muscarinic agonist.

Experimental Protocol:

-

Cell Culture: Cells expressing the muscarinic receptor of interest are plated in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A known muscarinic agonist (e.g., carbachol) is added to the wells.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.

Since σ2 receptor agonists are known to induce cell death in some cancer cell lines, an antagonist like SM-21 would be expected to rescue cells from this effect.

Experimental Protocol:

-

Cell Culture: A suitable cancer cell line (e.g., a breast cancer or melanoma cell line) is seeded in a 96-well plate.

-

Compound Treatment:

-

Cells are treated with a known σ2 receptor agonist (e.g., siramesine) in the presence and absence of varying concentrations of this compound.

-

Control wells with untreated cells and cells treated with SM-21 alone are also included.

-

The plate is incubated for a specified period (e.g., 48-72 hours).

-

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, or a luminescence-based assay that measures ATP content.

-

Data Analysis: The percentage of cell viability is calculated for each treatment condition. The ability of this compound to reverse the cytotoxic effect of the σ2 agonist is determined.

Logical Flow for Assessing σ2 Antagonism via Cell Viability

Caption: Experimental design for a cell viability-based σ2 antagonist assay.

Acetylcholine Release Assay

This assay directly measures the effect of this compound on the release of acetylcholine from neuronal preparations.

Experimental Protocol:

-

Tissue Preparation: Coronal slices of rat brain, typically from the cortex or hippocampus, are prepared using a vibratome.

-

Superfusion: The brain slices are placed in a superfusion chamber and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF).

-

Stimulation and Sample Collection:

-

After a baseline collection period, the slices are stimulated to release acetylcholine, usually by depolarization with a high concentration of potassium chloride (KCl) in the aCSF.

-

Fractions of the superfusate are collected before, during, and after stimulation.

-

The experiment is repeated with the inclusion of this compound in the perfusion medium to observe its effect on both basal and stimulated acetylcholine release.

-

-

Acetylcholine Measurement: The concentration of acetylcholine in the collected fractions is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The amount of acetylcholine released in the presence of this compound is compared to the control conditions to determine its effect on neurotransmitter release.

Conclusion

The in vitro characterization of this compound has revealed a compound with a high affinity and selective antagonist profile for the σ2 receptor, alongside a lower affinity for muscarinic receptors. Its ability to modulate acetylcholine release underscores its potential as a pharmacological tool and therapeutic lead. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds, enabling researchers to further elucidate their mechanisms of action and pharmacological profiles.

References

Methodological & Application

Dissolving SM-21 Maleate for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of SM-21 maleate for in vivo research applications. The information is compiled to ensure safe and effective preparation of this compound for administration in animal models.

Compound Information

This compound is a potent and selective sigma-2 (σ2) receptor antagonist. It has demonstrated analgesic and nootropic effects in preclinical studies and is a valuable tool for investigating the role of σ2 receptors in various physiological and pathological processes.

| Property | Value | Source |

| Molecular Weight | 453.92 g/mol | [1][2] |

| Appearance | Solid powder | [3] |

| Solubility (Water) | Up to 25 mM | [1][2] |

| Solubility (DMSO) | Soluble | [4] |

| Storage (Solid) | Room temperature | [1] |

| Storage (Solution) | 0°C (short term), -20°C (long term), desiccated | [4] |

Experimental Protocols

Recommended Vehicle for In Vivo Administration

While the seminal study by Ghelardini et al. (1997) extensively characterized the in vivo effects of this compound, the specific vehicle used for administration is not explicitly stated in the available abstracts.[5] Therefore, the following protocol is based on established best practices for the formulation of water-soluble compounds for parenteral administration in rodents. The recommended vehicle is sterile 0.9% sodium chloride solution (normal saline) . This vehicle is isotonic and physiologically compatible, minimizing the risk of injection site reactions.

Protocol for Preparation of this compound Solution for Injection

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline, suitable for subcutaneous or intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Sterile 0.9% sodium chloride (NaCl) solution for injection

-

Sterile vials (e.g., 1.5 mL or 2 mL microcentrifuge tubes or glass vials)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

Procedure:

-

Calculate the required amount of this compound:

-

To prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound powder.

-

-

Dissolution:

-

Aseptically transfer the weighed this compound powder into a sterile vial.

-

Add the desired volume of sterile 0.9% NaCl solution (e.g., 1 mL).

-

Vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Given the aqueous solubility of up to 25 mM (approximately 11.35 mg/mL), a 1 mg/mL solution should dissolve readily.[1][2]

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new, sterile vial. This step is crucial to remove any potential microbial contamination and ensure the sterility of the final solution for injection.

-

-

Storage:

-

Store the sterile solution at 4°C for short-term use (up to 24 hours). For longer-term storage, it is recommended to prepare fresh solutions. If longer storage is necessary, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

-

Dosage Calculation and Administration

Dosage Calculation:

The dosage of this compound will depend on the specific experimental design. The Ghelardini et al. (1997) study reported effective doses in the range of 10-40 mg/kg for subcutaneous injection in mice.[5]

To calculate the volume to inject:

Volume to inject (mL) = (Desired dose (mg/kg) x Animal's body weight (kg)) / Concentration of solution (mg/mL)

Example Calculation:

-

Desired dose: 10 mg/kg

-

Animal's weight: 25 g (0.025 kg)

-

Solution concentration: 1 mg/mL

-

Volume to inject = (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL

Administration (Subcutaneous Injection in Mice):

-

Injection site: Loose skin over the back, between the shoulders.

-

Procedure:

-

Gently lift the loose skin to form a "tent".

-

Insert the needle, bevel up, at the base of the tented skin.

-

Aspirate slightly to ensure the needle is not in a blood vessel.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently apply pressure to the injection site if necessary.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of SM-21 and the experimental workflow for preparing the injectable solution.

Caption: Signaling pathway of this compound as a sigma-2 receptor antagonist.

Caption: Experimental workflow for preparing and administering this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 4. Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21) [corrected]: a novel analgesic with a presynaptic cholinergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

Application Notes and Protocols for SM-21 Maleate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-21 maleate is a potent and selective sigma-2 (σ2) receptor antagonist and a presynaptic cholinergic modulator.[1][2][3] Its mechanism of action involves the inhibition of presynaptic muscarinic M2 autoreceptors, which leads to an increased release of acetylcholine (ACh) in the synaptic cleft.[1][4] The elevated ACh levels then act on postsynaptic muscarinic and nicotinic receptors, mediating various physiological effects. Additionally, its interaction with σ2 receptors contributes to its pharmacological profile.[1][3] this compound has demonstrated significant analgesic and nootropic (cognition-enhancing) effects in various preclinical rodent models.[2] This document provides detailed application notes and protocols for the recommended dosage of this compound in these models.

Mechanism of Action

The dual mechanism of action of this compound is a key aspect of its pharmacological activity.

-

Presynaptic Cholinergic Modulation: this compound acts as an antagonist at presynaptic muscarinic M2 receptors on cholinergic neurons.[1][4] These M2 receptors typically function as autoreceptors, providing negative feedback to inhibit further acetylcholine release. By blocking these receptors, this compound disinhibits the neuron, leading to an enhanced release of acetylcholine into the synapse.[4][5][6] This increase in synaptic acetylcholine can then activate various postsynaptic cholinergic receptors to produce its effects.[7][8]

-

Sigma-2 (σ2) Receptor Antagonism: this compound is a potent and selective antagonist of the σ2 receptor.[3][9] The precise signaling pathways of the σ2 receptor are still under investigation, but they are known to be involved in various cellular functions, including calcium signaling and neuronal signaling.[10] Antagonism of σ2 receptors has been implicated in the modulation of motor control and may contribute to the therapeutic effects of this compound in certain models.[3][9]

Data Presentation: Recommended Dosage in Rodent Models

The following tables summarize the recommended dosage of this compound for various applications in rodent models based on published literature.

Table 1: Antinociceptive (Analgesic) Effects of this compound in Mice [2]

| Administration Route | Dosage Range |

| Subcutaneous (s.c.) | 10 - 40 mg/kg |

| Intraperitoneal (i.p.) | 10 - 30 mg/kg |

| Oral (p.o.) | 20 - 60 mg/kg |

| Intravenous (i.v.) | 3 - 20 mg/kg |

| Intracerebroventricular (i.c.v.) | 5 - 20 µ g/mouse |

Table 2: Antinociceptive (Analgesic) Effects of this compound in Guinea Pigs [2]

| Administration Route | Dosage Range |

| Subcutaneous (s.c.) | 10 - 40 mg/kg |

| Intraperitoneal (i.p.) | 10 - 30 mg/kg |

| Oral (p.o.) | 20 - 60 mg/kg |

| Intravenous (i.v.) | 3 - 20 mg/kg |

Table 3: Prevention of Dystonia in Rats [3][9]

| Administration Route | Dosage |

| Intracerebral (into the red nucleus) | 10 nmol / 0.5 µL |

Mandatory Visualization

Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antinociceptive Testing

Caption: General workflow for assessing the antinociceptive effects of this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the respective behavioral assays. The specific parameters used in the cited studies by Ghelardini et al. were not fully detailed in the available literature. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Hot-Plate Test for Thermal Pain in Mice

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot-plate apparatus with temperature control (e.g., set to 55 ± 0.5°C)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., morphine)

-

Animal enclosures

-

Timer

Procedure:

-

Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-10 per group): Vehicle control, this compound (various doses), and Positive control.

-

Baseline Latency: Before drug administration, place each mouse individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking of the hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., intraperitoneally).

-

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency as described in step 3.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).